1-Bromo-2-pentadecanone

説明

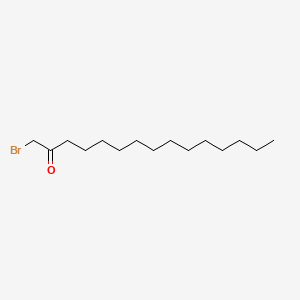

1-Bromo-2-pentadecanone (C₁₅H₂₉BrO) is a brominated ketone characterized by a 15-carbon chain with a bromine atom at position 1 and a ketone group at position 2. Brominated ketones are typically intermediates in organic synthesis, particularly in nucleophilic substitution or carbonyl addition reactions. The compound’s molecular weight (325.3 g/mol) and reactivity profile can be inferred from analogs like 1-Bromopentadecane (C₁₅H₃₁Br) and aromatic brominated ketones such as 1-(4-Bromo-2-fluorophenyl)pentan-1-one .

特性

CAS番号 |

70243-14-0 |

|---|---|

分子式 |

C15H29BrO |

分子量 |

305.29 g/mol |

IUPAC名 |

1-bromopentadecan-2-one |

InChI |

InChI=1S/C15H29BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16/h2-14H2,1H3 |

InChIキー |

VQSBLCYXZVPAIA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)CBr |

正規SMILES |

CCCCCCCCCCCCCC(=O)CBr |

他のCAS番号 |

70243-14-0 |

同義語 |

1-bromo-2-pentadecanone |

製品の起源 |

United States |

類似化合物との比較

1-Bromopentadecane (C₁₅H₃₁Br)

- Molecular Weight : 291.31 g/mol .

- Boiling points for similar bromoalkanes (e.g., 1-Bromononane: bp 201°C ) suggest high thermal stability due to the long hydrocarbon chain.

- Reactivity : Undergoes SN2 reactions due to the primary bromide, but steric hindrance from the long chain may slow kinetics compared to shorter analogs like 1-Bromopropane (bp 71°C) .

- Applications : Used as an alkylating agent or surfactant precursor.

Comparison: 1-Bromo-2-pentadecanone’s ketone group introduces polarity, increasing solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to 1-Bromopentadecane. However, the long chain reduces aqueous solubility. Reactivity diverges due to the ketone’s electrophilic carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reactions) alongside bromide substitution.

2-Pentadecanone (C₁₅H₃₀O)

- Molecular Weight : 226.4 g/mol (hypothetical, based on formula).

- Physical Properties : A ketone with moderate polarity; expected bp ~250–300°C (analogous to pentadecane derivatives).

- Reactivity: Participates in ketone-specific reactions (e.g., enolate formation, condensations).

Comparison: The bromine in this compound adds a reactive site for substitution, expanding its synthetic utility compared to 2-pentadecanone. The bromine also increases molecular weight and density.

Aromatic Brominated Ketones (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one)

- Structure : Aromatic ring with bromine and ketone groups .

- Reactivity : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity of the carbonyl, facilitating nucleophilic aromatic substitution.

- Applications : Used in pharmaceuticals and agrochemicals.

Comparison: this compound’s aliphatic chain imparts lipophilicity, making it more suitable for lipid-soluble applications, whereas aromatic analogs are tailored for electronic or medicinal chemistry.

Data Table: Comparative Properties of Selected Brominated Compounds

*Estimated based on analog data. †From and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。